REACTION_CXSMILES
|
[C:1]1(N=C=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:10][C:11]([NH2:13])=[S:12].C[N:15](C)[CH:16]=[O:17]>>[C:1]1([NH:10][C:11]([NH:13][C:16]([NH2:15])=[O:17])=[S:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
83.73 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in one portion
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution heated for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the solution is cooled
|
Type
|
ADDITION
|
Details
|
cautiously added
|
Type
|
CUSTOM
|
Details
|
crystallization of the desired intermediate N-phenylthioimidodicarbonic diamide
|
Type
|
CUSTOM
|
Details
|
After crystallization
|
Type
|
ADDITION
|
Details
|
additional ice water (to about 1 liter) is added
|
Type
|
CUSTOM
|
Details
|
The crystals which form are then recovered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(=S)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |